8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
8-Methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-85-9) is a heterocyclic compound featuring a thienoindole core fused with a carbohydrazide moiety. Its molecular formula is C₂₀H₁₇N₃O₂S, and it is synthesized via nucleophilic addition reactions involving hydrazide precursors and acylating agents under optimized conditions (e.g., using K₂CO₃/CH₃CN) . The compound’s structure includes a 4-methylbenzoyl group at the hydrazide position, which has been linked to enhanced biological activity in related analogs .
Properties
IUPAC Name |
4-methyl-N'-(4-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-9-13(10-8-12)18(24)21-22-19(25)17-11-15-14-5-3-4-6-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNJJKQVUBITSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137272 | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477855-85-9 | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477855-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-(4-methylbenzoyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477855-85-9) is a complex organic compound classified under thienoindoles. Its molecular formula is with a molar mass of 363.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 363.43 g/mol |
| CAS Number | 477855-85-9 |
| Synonyms | 4-methyl-N'-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}benzohydrazide |
The compound features a thieno[2,3-b]indole core, which is known for its diverse range of biological activities. The presence of a methyl group and a benzoyl moiety contributes to its unique properties and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that derivatives of thienoindoles exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Antitumor Activity
A study evaluated the anticancer effects of thienoindole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism involved the induction of oxidative stress and modulation of apoptotic pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary screening against various bacterial strains revealed moderate antibacterial activity.
Research Findings
A recent publication reported that derivatives of this compound displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. Further studies are needed to elucidate the specific mechanisms of action against microbial targets.
Neuroprotective Effects
Indole-based compounds have been explored for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. The structural modifications seen in compounds like this compound may enhance their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
Docking studies suggest that the compound can effectively bind to the active site of AChE, inhibiting its activity and potentially improving cognitive function in neurodegenerative conditions.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thieno[2,3-b]indole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of thieno[2,3-b]indole possess cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial membranes or enzymes, leading to inhibition of growth in bacteria and fungi. Preliminary studies have reported effective inhibition against several strains of bacteria .
Materials Science
Organic Electronics
The unique electronic properties of thieno[2,3-b]indoles make them suitable for applications in organic electronics. Specifically, they are being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can be advantageous in the development of efficient electronic devices .
Polymer Composites
In materials science, incorporating 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide into polymer matrices can enhance the mechanical and thermal properties of the composites. Studies are ongoing to evaluate its effectiveness as a reinforcing agent in various polymer systems .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its role as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This aspect is crucial for developing therapeutic agents targeting metabolic disorders .
Neuroprotective Effects
Preliminary findings indicate that thieno[2,3-b]indole derivatives may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases like Alzheimer's are underway, focusing on their ability to prevent neuronal cell death and promote cognitive function .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Effective against E. coli and Staphylococcus aureus with minimal inhibitory concentrations reported. |
| Study C | Organic Electronics | Achieved high efficiency in OLED applications with improved stability compared to traditional materials. |
| Study D | Enzyme Inhibition | Showed potential as an inhibitor of alpha-glucosidase, impacting glucose metabolism positively. |
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
Modifications to the benzoyl group significantly influence physicochemical and biological properties:
Key Insight : The 4-methylbenzoyl group in the parent compound is associated with optimal activity in pyrrole-based analogs (IC₅₀: 6–8 μM), whereas 4-methoxybenzoyl derivatives exhibit reduced potency .
Alternative Acyl and Sulfonyl Derivatives
Replacing the benzoyl group with sulfonyl or other acyl moieties alters solubility and target interactions:
Modifications to the Carbohydrazide Chain
Variations in the carbohydrazide chain length and substituents impact pharmacokinetics:
Key Insight : The acetylated derivative demonstrates higher aqueous solubility, making it a candidate for formulation development, though its bioactivity remains unverified .
Q & A
Q. What synthetic routes are commonly employed to synthesize thienoindole carbohydrazide derivatives, and what experimental conditions are critical for high yield?
The synthesis of thienoindole derivatives typically involves condensation reactions under acidic catalysis. For example, a Schiff base formation between a carbohydrazide core and a substituted benzaldehyde can be achieved by refluxing in acetic acid (80°C, 1–3 hours) with continuous TLC monitoring . Key factors include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to carbohydrazide), solvent choice (acetic acid for protonation), and purification via recrystallization from DMF/acetic acid mixtures . Yield optimization often requires iterative adjustments to reaction time and temperature.
Q. Which spectroscopic techniques are essential for confirming the structure of 8-methyl-N'-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide?
Structural validation relies on multi-technique analysis:
- IR Spectroscopy : Confirms presence of amide (C=O, ~1650–1700 cm⁻¹) and NH groups (~3200–3400 cm⁻¹).
- NMR :
- ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and hydrazide NH (δ 10–12 ppm, broad).
- ¹³C NMR : Assigns carbonyl carbons (δ 165–170 ppm) and aromatic/heterocyclic carbons.
- ESI-MS : Verifies molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Advanced Research Questions
Q. How can factorial design or computational modeling optimize the synthesis of this compound?
Factorial Design : A 2³ factorial experiment (varying temperature, catalyst concentration, and reaction time) identifies critical parameters. For instance, temperature and catalyst load may exhibit significant interaction effects on yield . Computational Modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models trained on existing thienoindole synthesis data suggest optimal conditions. Tools like COMSOL Multiphysics enable virtual screening of solvent systems .
Q. What methodologies are recommended for investigating the biological activity of this compound, and how should contradictory bioassay data be addressed?
- Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution, MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls .
- Enzyme Inhibition Studies : Screen against target enzymes (e.g., DHFR, β-lactamase) using fluorometric or colorimetric assays.
- Data Contradictions : If bioactivity varies between assays, validate purity via HPLC, assess compound stability (e.g., pH-dependent degradation), and repeat assays with fresh batches. Statistical tools like ANOVA can identify outliers .
Q. How can researchers resolve discrepancies in NMR or mass spectrometry data during structural elucidation?
- NMR Anomalies : Re-measure in deuterated DMSO or CDCl₃ to rule out solvent artifacts. Use 2D techniques (HSQC, HMBC) to confirm connectivity.
- MS Fragmentation : Compare observed fragments with in-silico predictions (e.g., MassFrontier). Contaminants may require column chromatography (silica gel, ethyl acetate/hexane) .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
